6-(2-Phenylethyl)pyrimidin-4-amine
Description
Contextualization of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine framework is a cornerstone of heterocyclic chemistry, integral to both natural and synthetic compounds. Its significance stems from its presence in the fundamental building blocks of life and its adaptability for therapeutic applications.
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental heterocyclic structure. wikipedia.orgnih.gov Its derivatives are of immense importance in medicinal chemistry. researchgate.netmdpi.comresearchgate.net This is largely due to the fact that the pyrimidine core is found in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgresearchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of a wide array of compounds with diverse biological activities. nih.govresearchgate.netmdpi.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. nih.govmdpi.com The versatility of the pyrimidine scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the compound's properties for specific biological targets. mdpi.com
The journey of pyrimidine research began in the late 19th century. In 1818, Brugnatelli isolated alloxan, the first known pyrimidine derivative. gsconlinepress.com The term "pyrimidine" itself was coined by Pinner in 1884, combining "pyridine" and "amidine" to reflect its structural components. umich.edu A significant milestone was the laboratory synthesis of a pyrimidine derivative by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org The early 20th century saw the isolation and synthesis of the key pyrimidine nucleobases: cytosine, thymine, and uracil. tezu.ernet.in Since then, research has burgeoned, leading to the creation of numerous synthetic derivatives with a wide range of applications, particularly in the field of medicine. researchgate.netgsconlinepress.com
Structural Characteristics and Nomenclature of 6-(2-Phenylethyl)pyrimidin-4-amine
The specific arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential interactions.
The compound this compound, as its name suggests, is a derivative of pyrimidine. Its structure consists of a central pyrimidine ring. An amine group (-NH2) is attached to the 4th position of this ring, and a phenylethyl group (-CH2CH2C6H5) is attached to the 6th position.
The IUPAC name for the parent pyrimidine ring is 1,3-diazine. nih.gov The numbering of the pyrimidine ring starts from one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number, which is 3. tezu.ernet.in
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H13N3 |
| SMILES | C1=CC=C(C=C1)CCN2C=NC(=N)C=C2 |
Positional isomerism is a key feature of pyrimidine chemistry, where the arrangement of substituents on the ring can significantly alter the compound's properties. Pyrimidine itself has two other diazine isomers: pyridazine (B1198779) (nitrogens at positions 1 and 2) and pyrazine (B50134) (nitrogens at positions 1 and 4). wikipedia.orgresearchgate.net
Furthermore, the fusion of other heterocyclic rings to the pyrimidine scaffold gives rise to a diverse range of analogs with unique chemical and biological profiles. Two prominent examples are:
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is considered a bioisostere of purine (B94841) and is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.govacs.org Numerous derivatives have been synthesized and investigated for their potent anticancer activities. nih.govrsc.orgrsc.org The pyrazolo[3,4-d]pyrimidine core allows for various substitutions, leading to compounds with high selectivity and efficacy. acs.org
Thieno[2,3-d]pyrimidines: These compounds, which are bioisosteres of the purine scaffold, have also garnered considerable attention in drug discovery. mdpi.com They have been explored for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobial agents. mdpi.comnih.govacs.orgnih.gov The thieno[2,3-d]pyrimidine (B153573) framework provides a versatile platform for developing novel therapeutic agents. mdpi.comacs.org
Overview of Academic Research Trajectories for this compound Derivatives
While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted pyrimidin-4-amine derivatives has been the subject of significant academic interest. Research has generally focused on synthesizing and evaluating these compounds for various biological activities.
For instance, studies on related 2,4,6-trisubstituted pyrimidines have explored their potential as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. nih.gov Other research has focused on the development of pyrimidin-2-amine derivatives as potent inhibitors of polo-like kinase 4 (PLK4), a key regulator of cell division, for potential anticancer applications. nih.gov
The phenylethyl group itself is a common substituent in medicinal chemistry, known to interact with various biological targets. For example, 2,2-diphenylethan-1-amine is a known building block for various bioactive compounds. mdpi.com The combination of the pyrimidin-4-amine scaffold with a phenylethyl substituent, as seen in the title compound, represents a logical avenue for the exploration of new chemical entities with potential therapeutic value. Further research would be necessary to elucidate the specific biological profile and potential applications of this compound and its close analogs.
Current Trends in Synthetic Exploration of Phenylethylated Pyrimidines
The synthesis of pyrimidine derivatives has evolved significantly, moving from classical condensation reactions to more efficient and sustainable modern methods. ijsat.org For phenylethylated pyrimidines, synthetic strategies often focus on constructing the pyrimidine ring or attaching the phenylethyl side chain to a pre-existing pyrimidine core.
Current synthetic trends include:
Multicomponent Reactions (MCRs) : These reactions, such as the Biginelli reaction, allow for the construction of the dihydropyrimidine (B8664642) core in a single step from simple precursors. ijsat.org Modifications of this approach could incorporate phenylethyl-containing building blocks. Microwave-assisted MCRs have been developed to improve yields and shorten reaction times. mdpi.com
Condensation Reactions : A common method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. ijsat.org To synthesize a 6-(2-phenylethyl) derivative, a ketone containing the phenylethyl moiety could be reacted with an appropriate amidine source like guanidine (B92328). researchgate.net
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for functionalizing the pyrimidine ring. tandfonline.com For instance, a halogenated pyrimidine could be coupled with a phenylethyl-containing boronic acid or alkyne. A Sonogashira coupling followed by catalytic hydrogenation is a documented strategy for creating phenylethyl side chains on related heterocyclic systems. nih.gov
C-H Activation : Direct C-H activation strategies are an emerging trend, enabling the functionalization of the pyrimidine core without pre-activating the molecule with a halide or other leaving group, thus streamlining the synthesis. ijsat.org
Annulation Strategies : Novel annulation methods using alkynes, nitriles, and other starting materials provide flexible routes to substituted pyrimidines. ijsat.orgnih.gov A [3+3] cycloaddition between a chalcone-like precursor and an amidine is a viable method for forming the pyrimidine ring. mdpi.com
Table 1: Synthetic Methodologies for Pyrimidine Derivatives
| Synthetic Method | Description | Key Features | Reference |
|---|---|---|---|
| Multicomponent Reactions (e.g., Biginelli) | A one-pot reaction combining multiple starting materials to form the pyrimidine ring. | High atom economy, operational simplicity, potential for diversity. | ijsat.org |
| Condensation of β-dicarbonyls with Amidines | A classical and widely used method for forming the pyrimidine core. | Versatile, compatible with various functional groups. | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated pyrimidine with a suitable organometallic reagent (e.g., boronic acid). | High efficiency, good functional group tolerance, precise regioselectivity. | tandfonline.com |
| C-H Activation | Direct functionalization of a C-H bond on the pyrimidine ring. | Step-efficient, avoids pre-functionalization. | ijsat.org |
| Cycloaddition Reactions | Formation of the pyrimidine ring through [3+3] or other cycloaddition pathways. | Access to diverse substitution patterns. | mdpi.com |
Emerging Areas in Computational and Mechanistic Studies
Computational chemistry plays a vital role in understanding the properties and potential biological activity of pyrimidine derivatives. These studies provide insights that guide the design and synthesis of new compounds. nih.gov
Molecular Docking : This technique is widely used to predict the binding mode of a ligand, such as this compound, within the active site of a biological target. nih.govnih.gov Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies on pyrimidine derivatives have helped elucidate interactions with enzymes like soybean lipoxygenase and kinases such as BRD4 and PLK1. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
Density Functional Theory (DFT) Calculations : DFT is used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Such calculations can help understand reaction mechanisms and predict molecular properties like stability and charge distribution, which are crucial for receptor binding. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of the ligand-protein complex over time, assessing the stability of the predicted binding pose. nih.gov Simulations of 100 nanoseconds or more are used to confirm the stability of protein-ligand interactions. nih.gov
Mechanistic Investigations : Computational studies are also employed to elucidate reaction mechanisms. For instance, the mechanism for the condensation of chalcones with urea (B33335) or guanidine to form pyrimidines has been studied to understand the sequence of bond-forming events. nih.govresearchgate.net
Overview of In Vitro Biological Target Identification Studies
The pyrimidine scaffold is present in numerous compounds evaluated against a wide array of biological targets, particularly in oncology and infectious diseases. nih.govnih.gov While specific data for this compound is limited in the public domain, the activities of structurally related phenylethylated and amino-substituted pyrimidines provide a strong indication of its potential biological targets.
Kinase Inhibition : Kinases are a major class of targets for pyrimidine-based drugs. ijsat.org
Polo-like kinase 4 (PLK4) : Aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, a key regulator of centriole duplication, with IC50 values in the nanomolar range. nih.gov
Epidermal Growth Factor Receptor (EGFR) : Pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against EGFR tyrosine kinase, outperforming the standard drug erlotinib (B232) in some cancer cell lines. gsconlinepress.com Similarly, 1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidines demonstrated inhibitory activity on EGFR phosphorylation. nih.gov
Dual BRD4/PLK1 Inhibition : Novel aminopyrimidine-2,4-diones have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1, with IC50 values in the low nanomolar range against both targets. nih.gov
Microtubule Targeting : Certain pyrimidine derivatives interfere with microtubule dynamics, a validated anticancer strategy. nih.gov
5,6,7,8-Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines have been identified as potent microtubule depolymerizing agents, with antiproliferative IC50 values below 40 nM in cancer cell lines. mdpi.com
Pyrrolo[2,3-d]pyrimidines bearing a 5-phenylethyl side chain have been shown to act as microtubule depolymerizers, similar to vinca (B1221190) alkaloids. nih.gov
Other Enzymatic Inhibition :
CYP51 : 2-Phenylpyrimidine derivatives have been designed as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, demonstrating potent antifungal activity. nih.gov
Nitric Oxide Synthase (nNOS) : 2-Aminopyridine derivatives, which share a similar pharmacophore, have been developed as highly potent and selective inhibitors of neuronal nitric oxide synthase. nih.gov
Table 2: In Vitro Biological Targets of Structurally Related Pyrimidine Derivatives
| Compound Class | Biological Target | Reported Activity (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Aminopyrimidine Derivatives | Polo-like kinase 4 (PLK4) | 0.0067 µM | Anticancer | nih.gov |
| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | 0.029 µM / 0.094 µM | Anticancer | nih.gov |
| 1-(2-chloro-2-phenylethyl)-pyrazolo[3,4-d]pyrimidines | EGF Receptor Kinase | Inhibits phosphorylation | Anticancer | nih.gov |
| Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines | Microtubule Polymerization | < 40 nM (antiproliferative) | Anticancer | mdpi.com |
| 2-Phenylpyrimidine Derivatives | CYP51 (Lanosterol 14α-demethylase) | MIC = 4-8 µg/mL (antifungal) | Antifungal | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1552931-61-9 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15) |
InChI Key |
DXDRSPWCCJGNIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 6 2 Phenylethyl Pyrimidin 4 Amine
Retrosynthetic Strategies for the 6-(2-Phenylethyl)pyrimidin-4-amine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inwordpress.comslideshare.net For this compound, this process involves strategic bond disconnections within the pyrimidine (B1678525) ring and at the points of substituent attachment.
Disconnection Approaches for Pyrimidine Ring Formation
The pyrimidine ring, a diazine with nitrogen atoms at the 1 and 3 positions, is a primary focus of retrosynthetic analysis. slideshare.net Common disconnection strategies involve breaking the C-N and C-C bonds that form the heterocyclic ring. This typically leads to precursors such as amidines and 1,3-dicarbonyl compounds or their equivalents. acs.org For instance, a [3+3] disconnection approach might involve the reaction of a β-dicarbonyl compound with an amidine. Alternatively, a [4+2] cycloaddition strategy could be envisioned. mdpi.com Another powerful method involves the cyclization of ketones with nitriles, which offers a versatile platform for constructing diverse pyrimidine structures. acs.org
Installation of the 2-Phenylethyl Moiety
The 2-phenylethyl group at the C6 position can be introduced either before or after the formation of the pyrimidine ring. A retrosynthetic disconnection of the C-C bond between the pyrimidine ring and the phenylethyl side chain suggests a precursor pyrimidine with a suitable leaving group at the C6 position, which can then undergo a coupling reaction with a phenylethyl nucleophile. Alternatively, the phenylethyl group can be incorporated into one of the acyclic precursors before the cyclization step to form the pyrimidine ring. This approach often involves starting with a ketone that already contains the phenylethyl moiety, such as 4-phenylbutan-2-one. acs.org
Established Synthetic Routes to this compound and Analogs
Building upon the insights from retrosynthetic analysis, several established synthetic routes have been successfully employed to synthesize this compound and its derivatives. These routes can be broadly categorized by the key bond-forming reactions used to construct and functionalize the pyrimidine core.
Cyclization Reactions for Pyrimidine Ring Assembly
The formation of the pyrimidine ring is a cornerstone of the synthesis. A widely used and versatile method is the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, this could involve the reaction of a phenylethyl-substituted β-dicarbonyl compound with formamidine (B1211174) or a related amidine derivative.
More recent advancements include copper-catalyzed cyclization reactions of ketones with nitriles. acs.orgrsc.org This method provides a general and economical route to diversely functionalized pyrimidines. acs.org For example, the reaction of 4-phenylbutan-2-one with a suitable nitrile under basic conditions can yield a 2,4,6-trisubstituted pyrimidine, which can then be further functionalized. acs.org Iron-catalyzed methods involving the reaction of saturated carbonyl compounds with amidines also offer an operationally simple and regioselective pathway to pyrimidine derivatives. organic-chemistry.org Multicomponent reactions (MCRs) have also gained prominence, allowing for the rapid assembly of complex pyrimidine structures from simple starting materials in a single step. mdpi.comnih.gov
Below is a table summarizing various cyclization strategies for pyrimidine synthesis:
| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Reference |
| Amidine Condensation | β-Dicarbonyl compound, Amidine | Base or Acid | acs.org |
| Ketone-Nitrile Cyclization | Ketone, Nitrile | Copper catalyst, Base | acs.orgorganic-chemistry.org |
| Iron-Catalyzed Ammoniation/Cyclization | Saturated Carbonyl, Amidine | Iron(II) complex, TEMPO | organic-chemistry.org |
| [3+3] Annulation | Saturated Ketone, Amidine | Copper catalyst, 4-HO-TEMPO | rsc.org |
Amination Reactions at the C4 Position
The introduction of the amine group at the C4 position is a critical step. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group at the C4 position, most commonly a chlorine atom. The reaction of a 4-chloropyrimidine (B154816) derivative with ammonia (B1221849) or a primary amine furnishes the corresponding 4-aminopyrimidine (B60600).
The reactivity of the C4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms. wikipedia.org However, in cases of polychlorinated pyrimidines, regioselectivity can be a challenge. acs.org Palladium-catalyzed amination reactions have been developed to improve the regioselectivity and efficiency of this transformation, particularly for less nucleophilic amines. acs.orgmit.edu Studies have shown that acid-catalyzed amination of 4-chloropyrimidines can also be effective, with water sometimes serving as a superior solvent to organic alternatives. nih.govpreprints.org
The following table outlines different amination approaches:
Substitution Reactions at the C6 Position (e.g., Heck Coupling, Alkylation)
Functionalization at the C6 position allows for the introduction of the 2-phenylethyl moiety. When a pre-formed pyrimidine ring is used, a halogenated pyrimidine at the C6 position (e.g., 6-chloropyrimidine or 6-bromopyrimidine) is a common intermediate.
Heck Coupling: The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form a carbon-carbon bond between the C6 position of the pyrimidine and an alkene. rsc.orgresearchgate.netresearchgate.net For instance, a 6-halopyrimidine can be coupled with styrene, followed by reduction of the resulting styryl group to the desired 2-phenylethyl side chain.
Alkylation: Direct alkylation of a suitable pyrimidine precursor is another viable strategy. This can involve the reaction of a pyrimidine with a phenylethyl halide in the presence of a base. acs.org Alternatively, organometallic reagents such as phenylethyllithium can be reacted with a pyrimidine electrophile. acs.org The synthesis of analogs has been achieved by reacting substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. nih.gov
The table below summarizes key substitution reactions at the C6 position:
Novel and Sustainable Synthetic Approaches
Catalytic Methods for Efficient Synthesis
Catalysis is central to the efficient synthesis of pyrimidine derivatives, including this compound. Various catalysts can be employed to facilitate the key steps of cyclization and amination, improving reaction rates, yields, and selectivity.
Acid/Base Catalysis: The initial cyclocondensation reaction to form the pyrimidine ring is often catalyzed by either acids or bases. These catalysts activate the carbonyl and amidine functional groups, promoting the necessary nucleophilic attack and dehydration steps.
Metal Catalysis: Transition metal catalysts are particularly valuable for specific transformations. For instance, the synthesis of substituted pyrimidines can be achieved through iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the conversion of 4-chloro-6-(2-phenylethyl)pyrimidine to the final product, although direct nucleophilic aromatic substitution with ammonia is also a viable pathway. Other metals like copper and zirconium have also been utilized in pyrimidine synthesis, mediating cycloaddition and cyclization reactions. acs.org
Heterogeneous and Recyclable Catalysts: To enhance the sustainability of the synthesis, heterogeneous catalysts are increasingly employed. Mesoporous silica-supported iridium and ruthenium catalysts have demonstrated high activity in the synthesis of aminopyrimidines and can be easily recovered and reused. google.com
The table below summarizes various catalytic systems applicable to the synthesis of substituted pyrimidines.
| Catalyst Type | Example Catalyst | Applicable Reaction Step | Reference |
|---|---|---|---|
| Acid/Base | TFA, Piperidine | [3+3] Cycloaddition | acs.org |
| Lewis Acid | ZnCl₂, BF₃·OEt₂ | Three-Component Coupling / MCR | nih.govnih.gov |
| Transition Metal | FeSO₄·7H₂O/1,10-phenanthroline | β-Ammoniation/Cyclization | |
| Transition Metal | Pd(OAc)₂, Pd₂(dba)₃ | Cross-coupling / Amination | researchgate.netresearchgate.net |
| Transition Metal | Cu(II) Triflate | Tandem [3+3] Addition/Cyclization | acs.org |
| Heterogeneous | SBA-15@TZP-Ir/Ru | Selective Synthesis of Aminopyrimidines | google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. researchgate.netnih.govnih.gov For the synthesis of this compound, these principles can be applied in several ways:
Alternative Energy Sources: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine intermediates, such as 4-chloro-6-(substituted phenyl) pyrimidines. researchgate.net This method reduces energy consumption compared to conventional heating.
Benign Solvents: The use of environmentally friendly solvents, such as water or ethanol, is a key aspect of green synthesis. sigmaaldrich.comthieme-connect.de Where possible, solvent-free conditions offer an even more sustainable alternative.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions (MCRs) are particularly advantageous in this regard as they build complex molecules in a single step with high atom economy.
Use of Renewable Feedstocks and Recyclable Catalysts: While not always directly applicable to this specific target, the broader field of green pyrimidine synthesis explores the use of renewable starting materials and catalysts that can be easily separated from the reaction mixture and reused, such as β-cyclodextrin. acs.org
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like this compound from simple precursors in a single synthetic operation. thieme-connect.de These methods avoid the lengthy separation and purification of intermediates, saving time, resources, and reducing waste.
A plausible MCR approach for the target molecule could involve the condensation of 1-phenylpentane-2,4-dione, an ammonia source like ammonium (B1175870) acetate, and a one-carbon synthon. For example, a ZnCl₂-catalyzed three-component coupling reaction has been developed for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium acetate. nih.gov Adapting this methodology, one could potentially synthesize the 6-(2-phenylethyl)pyrimidine core directly.
Another powerful strategy is the acid-controlled selective synthesis of 2,4,6-triaryl pyrimidines from ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. nih.govrsc.org Such MCRs demonstrate the potential to construct the pyrimidine framework with its required substituents in a convergent and efficient manner.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, controlling selectivity, and improving yields. The synthesis of this compound involves several key transformations whose mechanisms can be elucidated through a combination of kinetic, spectroscopic, and computational studies.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The primary method for forming the pyrimidine ring in this context is the cyclocondensation of a β-dicarbonyl compound with an amidine. The mechanism is generally understood to proceed through a series of discrete steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of the amidine onto one of the carbonyl groups of the β-dicarbonyl compound. This is often the rate-determining step and can be monitored by techniques like NMR or IR spectroscopy to observe the disappearance of starting materials and the appearance of a vinylogous amide intermediate.
Intramolecular Cyclization: The initial adduct then undergoes an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group.
Dehydration: The resulting cyclic hemiaminal intermediate subsequently eliminates two molecules of water to form the aromatic pyrimidine ring.
Spectroscopic methods are invaluable for characterizing the intermediates and final products.
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the regiochemistry of substitution on the pyrimidine ring and confirming the structure of intermediates and the final product.
UV-Vis Spectroscopy: Can be used to monitor the formation of the conjugated pyrimidine system. Changes in the maximum absorption wavelength can indicate the progress of the reaction and protonation states.
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.
Role of Intermediates and Transition States
Vinylogous Amide/Enamine Intermediate: The initial reaction between the β-dicarbonyl and the amidine forms a key open-chain intermediate. The stability and reactivity of this intermediate influence the rate and outcome of the subsequent cyclization. In some catalytic cycles, an enamine intermediate is formed first from the carbonyl compound.
Tetrahedral Intermediates: The nucleophilic attack of the amine groups on the carbonyl carbons proceeds through high-energy tetrahedral intermediates. The stability of these intermediates and the corresponding transition states for their formation and collapse are critical to the reaction kinetics.
Cyclic Hemiaminal: This is the non-aromatic, cyclic intermediate formed before the final dehydration step. Its dehydration leads to the thermodynamically stable aromatic pyrimidine ring.
4-Chloro-6-(2-phenylethyl)pyrimidine: This is a crucial and stable intermediate in a multi-step synthesis. researchgate.net It is an electrophilic species activated for nucleophilic aromatic substitution.
Meisenheimer Complex (Transition State/Intermediate): The final amination step, where the chloro-substituent is displaced by ammonia, proceeds through a negatively charged intermediate or transition state known as a Meisenheimer complex. The stability of this complex is influenced by the substituents on the pyrimidine ring.
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the energies of these intermediates and the transition states that connect them, providing a deeper understanding of the reaction coordinate and predicting the most likely mechanistic pathway.
Strategic Chemical Modifications and Derivatization of 6 2 Phenylethyl Pyrimidin 4 Amine
Functionalization of the Pyrimidine (B1678525) Ring System
The pyrimidine core of 6-(2-phenylethyl)pyrimidin-4-amine is a key anchor for structural modifications. Its nitrogen atoms and substituent positions offer versatile handles for introducing a variety of chemical moieties, thereby influencing the molecule's interaction with biological targets.
Introduction of Halogen, Alkyl, and Aryl Substituents
The introduction of halogen, alkyl, and aryl groups onto the pyrimidine ring can significantly impact the electronic properties and steric profile of the parent compound. Halogenation, for instance, can alter the acidity of nearby protons and introduce new interaction points, such as halogen bonding. The addition of alkyl groups can enhance lipophilicity, while aryl substituents can introduce further sites for modification and influence aromatic interactions.
A Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been demonstrated for converting (6-phenylpyridin-2-yl)pyrimidines into singly arylated derivatives using phenyldiazonium tetrafluoroborate (B81430) as the aryl source. nih.govresearchgate.netrsc.org This method allows for the introduction of a new phenyl or heteroaryl ring system. nih.gov The process is facilitated by a (6-pyridin-2-yl)pyrimidine chelating moiety, which directs the C–H activation. nih.govresearchgate.netrsc.org
Modifications at the Amino Group (N4)
The N4-amino group of the pyrimidine ring is a common site for derivatization. Modifications at this position can be achieved through various reactions, leading to a diverse range of substituted analogs. For instance, N4-alkylaminopyrazolo[3,4-d]pyrimidines have been synthesized by displacing the chlorine atom from 4-chloropyrazolo[3,4-d]pyrimidine with different amines. nih.gov This approach allows for the introduction of various alkyl and substituted alkyl groups at the N4 position.
Furthermore, the synthesis of 4-ureidopyrazolo[3,4-d]pyrimidines has been accomplished by reacting 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates or by the displacement of an ethoxy group from an ethyl carbamate (B1207046) intermediate with amino acids and other amines. nih.gov These modifications introduce urea (B33335) or carbamate functionalities, which can participate in hydrogen bonding and alter the molecule's polarity and solubility.
Heterocyclic Ring Fusions (e.g., Pyrazolo, Thieno)
Fusing heterocyclic rings, such as pyrazole (B372694) or thiophene, to the pyrimidine core of this compound can lead to the formation of novel polycyclic systems with distinct chemical properties. These fused systems often exhibit unique biological activities due to their rigid structures and altered electronic landscapes.
Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through the cyclization of appropriate precursors. For example, a one-pot, two-step procedure has been developed for the synthesis of a series of pyrazolo[3,4-d]pyrimidine prodrugs. unisi.it This involves the reaction of a pyrazolo[3,4-d]pyrimidine with triphosgene (B27547) to form a carbonyl-chloride intermediate, which is then displaced by an alcohol. unisi.it Another approach involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] unisi.itnih.govoxazin-3-yl)acetonitrile intermediate, which can then react with primary aromatic amines to yield pyrazolo[3,4-d]pyrimidines through a Dimroth rearrangement. semanticscholar.org
Thieno[2,3-d]pyrimidines: Thieno[2,3-d]pyrimidines can be synthesized through various routes. One common method is the Gewald reaction, which involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. nih.gov This is often followed by cyclization to form the fused pyrimidine ring. For instance, thieno[2,3-d]pyrimidin-4-one derivatives can be synthesized by reacting a 2-aminothiophene-3-carboxamide (B79593) with different aldehydes. nih.gov These can then be converted to the corresponding 4-chloro derivatives and subsequently reacted with amines to introduce substituents at the 4-position. nih.gov Another method involves the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) with aryl nitriles to directly form 4-aminothieno[2,3-d]pyrimidines. researchgate.net
Diversification of the 2-Phenylethyl Side Chain
Aromatic Ring Substitutions on the Phenylethyl Moiety
Introducing substituents onto the phenyl ring of the 2-phenylethyl side chain can modulate the electronic and steric properties of the molecule. A variety of substituents, including halogens, alkyl groups, and alkoxy groups, can be introduced using standard aromatic substitution reactions. These modifications can influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with target residues.
In a related context, a new series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines bearing a 2-chloro-2-phenylethyl chain at the N1 position has been synthesized. nih.gov This indicates that modifications directly on the phenylethyl group are synthetically accessible.
Aliphatic Chain Modifications and Homologation
Modifications to the ethyl linker of the 2-phenylethyl side chain, such as increasing or decreasing its length (homologation), or introducing branching or unsaturation, can alter the flexibility and spatial orientation of the phenyl ring relative to the pyrimidine core. These changes can significantly impact how the molecule fits into a binding site. While direct examples for this compound are not prevalent in the provided search results, the synthesis of related structures with modified linkers is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.
Chiral Synthesis and Stereochemical Considerations
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, profoundly influencing their pharmacological and pharmacokinetic profiles. For derivatives of this compound, the creation of chiral centers, particularly on the phenylethyl substituent or through further derivatization of the pyrimidine core, necessitates the development of stereoselective synthetic methods. The spatial arrangement of atoms in these chiral analogs is paramount for their interaction with biological targets, which are themselves chiral. patsnap.com
Enantioselective Synthesis of Chiral Analogs
While specific enantioselective syntheses for this compound are not extensively documented, the principles of asymmetric synthesis applied to related pyrimidine structures provide a strong foundation for the preparation of its chiral analogs. The synthesis of chiral pyrimidines is an area of significant research interest, with various strategies being employed to control stereochemistry. mdpi.comresearchgate.net
One common approach involves the use of chiral catalysts in reactions that form the pyrimidine ring or introduce chiral substituents. For instance, transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amines. acs.org Another strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.
Recent advancements in organocatalysis have also provided novel methods for the asymmetric synthesis of heterocyclic compounds, including pyrimidine derivatives. These methods often utilize small organic molecules as catalysts, offering a complementary approach to metal-based catalysis. rsc.orgresearchgate.net
Table 1: Examples of Enantioselective Synthesis Methods for Chiral Pyrimidine Analogs
| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Findings | Reference |
| Asymmetric Michael Addition | 4-hydroxycoumarin and α,β-unsaturated ketones | C2-symmetric squaramide-based primary diamines | Chiral warfarin (B611796) analogs | High yields (up to 96%) and high enantioselectivity (up to 96% ee) were achieved for the synthesis of both enantiomers of the anticoagulant warfarin and its analogs. | rsc.orgresearchgate.net |
| Asymmetric Aza-Michael Addition | Not specified | Chiral Brønsted acid | Chiral pyrimidine derivatives | This method is a common strategy for the enantioselective synthesis of nitrogen-containing heterocycles. | |
| Asymmetric Hydrogenation | N-Aryl α-imino esters | Iridium complexes with chiral ligands | Enantiomerically pure α-amino acid derivatives | Excellent enantioselectivities have been achieved for a range of substrates, demonstrating the utility of this method for creating chiral amines. acs.org | acs.org |
| Asymmetric Core-Expansion | Not specified | Not specified | Asymmetric core-expanded aza-BODIPY analogues | A facile and scalable two-step reaction was developed, resulting in high yields of novel fluorescent dyes with significant Stokes shifts. rsc.org | rsc.org |
This table is illustrative and provides examples of methods that could be adapted for the synthesis of chiral analogs of this compound.
Impact of Stereochemistry on Molecular Recognition
The three-dimensional structure of a molecule is a critical determinant of its biological activity. patsnap.com In the context of this compound and its analogs, stereochemistry plays a pivotal role in how these compounds interact with their biological targets, such as enzymes and receptors. nih.gov The specific spatial arrangement of substituents can lead to significant differences in binding affinity, efficacy, and pharmacokinetic properties between enantiomers. patsnap.comnih.gov
The pyrimidine scaffold itself is a versatile platform for drug design, capable of engaging in various non-covalent interactions with biological macromolecules. researchgate.netnih.gov The introduction of chiral centers adds a layer of complexity and potential for enhanced selectivity. For example, the two enantiomers of a chiral drug can exhibit vastly different biological effects, with one being therapeutically active while the other is inactive or even toxic. patsnap.com
The differential interaction of stereoisomers with their targets is a well-established principle in medicinal chemistry. For instance, in the development of inhibitors for various enzymes, the precise orientation of functional groups is crucial for fitting into the active site and exerting an inhibitory effect. nih.govnih.gov The pyrazolo-triazolo-pyrimidine scaffold, for example, has been shown to have varying affinity and selectivity for different adenosine (B11128) receptor subtypes based on the stereochemistry and substitution patterns. mdpi.com
Table 2: Illustrative Impact of Stereochemistry on the Biological Activity of Pyrimidine-Based Compounds
| Compound Class | Biological Target | Stereochemical Consideration | Impact on Molecular Recognition and Activity | Reference |
| Pyrazolo-triazolo-pyrimidine derivatives | Human Adenosine Receptors (A1, A2A, A2B, A3) | Substitution pattern and stereochemistry at various positions. | The presence of a free amino group at the 5-position led to high affinity at A1, A2A, and A2B receptors, while acylation at this position increased affinity and selectivity for the A3 receptor. mdpi.com | mdpi.com |
| 4-aminopyrimidine (B60600) analogs | p70S6K/Akt kinases | Structure-Activity Relationship (SAR) optimization. | SAR optimization led to the discovery of a potent dual inhibitor with single-digit nanomolar potency in both enzymatic and cellular assays. nih.gov | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Bone Morphogenetic Protein 2 (BMP2) signaling pathway | Substituents on the pyrimidine ring. | A specific substitution pattern resulted in a highly efficacious bone anabolic agent that promotes osteogenesis at picomolar concentrations. nih.gov | nih.gov |
| General Chiral Drugs | Various proteins and enzymes | Enantiomeric forms (R vs. S). | Enantiomers can have different binding affinities, efficacies, and metabolic profiles. One enantiomer may be therapeutic while the other is inactive or harmful. patsnap.comnih.gov | patsnap.comnih.gov |
This table provides examples from related pyrimidine-based compounds to illustrate the general principles of how stereochemistry can influence biological activity.
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the molecular structure.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. For 6-(2-Phenylethyl)pyrimidin-4-amine, characteristic signals are expected in specific regions of the spectrum.
¹H NMR: The proton NMR spectrum would display distinct signals for the phenylethyl and pyrimidine moieties. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2–7.4 ppm range. chemicalbook.comresearchgate.net The two methylene (B1212753) (CH₂) groups of the ethyl linker would present as triplets around δ 2.8–3.2 ppm, while the protons on the pyrimidine ring and the amine (NH₂) group would also have characteristic shifts. chemicalbook.comresearchgate.nethmdb.ca For related substituted pyrimidines, proton signals for the pyrimidine ring can be found at various positions, such as a singlet at δ 8.34 ppm or a doublet at δ 8.17 ppm, depending on the substitution pattern. rsc.orgrsc.org
¹³C NMR: The carbon spectrum provides complementary data. Aromatic carbons of the phenyl group typically resonate between δ 120-140 ppm. rsc.orgsci-hub.st The carbons of the pyrimidine ring show signals at distinct chemical shifts, for instance, values around δ 156-163 ppm are common for substituted pyrimidine carbons. rsc.orgnih.gov The aliphatic CH₂ carbons of the ethyl bridge would be found in the upfield region of the spectrum. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | Phenyl | 7.20 - 7.40 (m) | 126.0 - 129.0 |
| Aromatic C | Phenyl (ipso) | - | ~140.0 |
| Aliphatic CH₂ | -CH₂-Ph | ~3.00 (t) | ~38.0 |
| Aliphatic CH₂ | -CH₂-Pyrimidine | ~2.90 (t) | ~35.0 |
| Pyrimidine CH | C5-H | ~6.50 (s) | ~110.0 |
| Pyrimidine CH | C2-H | ~8.20 (s) | ~158.0 |
| Pyrimidine C | C4-NH₂ | - | ~163.0 |
| Pyrimidine C | C6-CH₂ | - | ~165.0 |
| Amine NH₂ | N4 | Broad singlet | - |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key cross-peak would appear between the two methylene (CH₂) groups of the phenylethyl chain, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atoms they are attached to. emerypharma.com This technique would definitively link the proton signals of the phenyl and pyrimidine rings to their corresponding carbon atoms, as well as the methylene protons to their carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is powerful for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.eduemerypharma.com It is instrumental in connecting different fragments of the molecule. For instance, it would show a correlation from the methylene protons adjacent to the pyrimidine ring to carbons C5 and C6 of the ring, confirming the attachment point of the phenylethyl side chain. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals the spatial proximity of atoms, which is vital for determining the molecule's three-dimensional shape or conformation. rsc.org NOESY data can elucidate the preferred orientation of the phenylethyl group relative to the pyrimidine ring.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information on molecular weight and elemental composition.
HRMS measures the mass of a molecule with very high precision, which allows for the determination of its exact elemental formula. rsc.orgacs.org For this compound (C₁₂H₁₃N₃), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.gov
In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce a spectrum of product ions. nih.govnih.gov Analyzing these fragmentation patterns helps to deduce the structure of the original molecule. researchgate.netnih.gov The fragmentation of pyrimidine derivatives is often characterized by successive losses of small functional groups and decomposition of the heterocyclic ring. sapub.org For this compound, a primary fragmentation event would likely be the cleavage of the bond between the two ethyl carbons (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic fragment for compounds containing a phenylethyl group. youtube.com
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment (m/z) | Proposed Structure/Loss | Significance |
| 200/201 | [M+H]⁺ / [M]⁺˙ | Molecular Ion |
| 109/110 | Loss of C₇H₇ (tropylium radical) | Indicates phenylethyl group cleavage |
| 91 | [C₇H₇]⁺ | Characteristic tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Fragmentation is complex and pathway-dependent. These are plausible fragments based on common fragmentation rules.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. nih.gov These methods are sensitive to the types of chemical bonds present and are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, characteristic absorption bands would include N-H stretching vibrations for the amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic and aliphatic parts (above and below 3000 cm⁻¹, respectively), and C=C and C=N stretching vibrations for the aromatic and pyrimidine rings in the 1500-1650 cm⁻¹ region. tsijournals.comijirset.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. americanpharmaceuticalreview.com It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for analyzing the pyrimidine and phenyl rings' skeletal vibrations. nih.govtsijournals.com The combination of IR and Raman provides a more complete vibrational profile of the molecule. nih.gov
Analysis of Key Functional Group Vibrations
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, allowing for a detailed analysis of the molecular structure. For this compound, the key functional groups are the primary amine (-NH₂), the pyrimidine ring, and the monosubstituted benzene (B151609) ring of the phenylethyl moiety.
The primary amine group is expected to exhibit distinct vibrational modes. nih.gov Typically, primary amines (R-NH₂) show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. nih.govgoogle.com Another characteristic vibration is the N-H scissoring (bending) mode, which appears in the 1580-1650 cm⁻¹ range. nih.gov A broad N-H wagging band can also be observed between 665-910 cm⁻¹. nih.gov
The pyrimidine ring, an aromatic heterocycle, has a series of characteristic stretching and bending vibrations. C-N stretching vibrations within the ring are typically found in the 1250-1335 cm⁻¹ range for aromatic amines. nih.gov The aromatic C-H stretching of both the pyrimidine and phenyl rings occurs above 3000 cm⁻¹. The presence of the phenylethyl group introduces vibrations associated with the monosubstituted benzene ring, including characteristic overtone and combination bands in the 1660-2000 cm⁻¹ region and strong out-of-plane bending bands below 900 cm⁻¹.
A summary of the expected key vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 | |
| N-H Scissoring (Bend) | 1580 - 1650 | |
| N-H Wagging | 665 - 910 | |
| Pyrimidine Ring | C=N/C=C Ring Stretch | ~1555 |
| C-N Stretch | 1250 - 1335 | |
| Phenylethyl Group | Aromatic C-H Stretch | > 3000 |
| C-C Ring Stretch | 1450 - 1600 | |
| Alkyl C-H Stretch | 2850 - 2960 |
This table presents generalized expected vibrational frequencies based on established spectroscopic principles for the functional groups present in the molecule. nih.govgoogle.commdpi.com
Conformational Information from Vibrational Modes
Beyond identifying functional groups, vibrational spectroscopy can provide crucial information about the compound's conformation. The this compound molecule possesses significant conformational flexibility, primarily around the C-C single bonds of the ethyl bridge connecting the pyrimidine and phenyl rings.
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide valuable data on functional groups and conformation, X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. acs.org This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Obtaining a suitable single crystal of the target compound is the first and often most challenging step for single-crystal X-ray diffraction analysis. acs.org While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrimidine derivatives provides a clear indication of the structural information that can be obtained.
For example, the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine reveals a nearly planar molecule where the dihedral angle between the furyl and pyrimidinyl rings is only 1.91°. nih.gov In another case, the structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, a related aminopyridine derivative, shows that the molecules are linked by N-H···N hydrogen bonds to form dimers. nih.gov These dimers then form chains that are connected into a three-dimensional network, further stabilized by N-H···π and π–π stacking interactions. nih.gov
The table below summarizes crystallographic data for representative pyrimidine and pyridine (B92270) derivatives, illustrating the typical parameters obtained from such studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | C₁₄H₁₀FN₃O | Monoclinic | P2₁/c | 11.629 | 5.992 | 16.389 | 97.69 | nih.gov |
| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | C₁₉H₁₅N₅S | Orthorhombic | P2₁2₁2₁ | 7.89079 | 16.4990 | 13.1394 | 90 | nih.gov |
This table presents crystallographic data for derivatives to illustrate the type of information obtained from single-crystal X-ray diffraction.
This level of structural detail is invaluable for understanding structure-activity relationships (SAR) and for rational drug design, where the precise geometry of a molecule dictates its ability to interact with a biological receptor. gsconlinepress.comarabjchem.org
Co-crystallization Studies for Ligand-Receptor Complex Analysis (Model Systems)
Pharmaceutical co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a neutral coformer molecule are held together by non-covalent interactions, most commonly hydrogen bonds. acs.orgacs.orgnih.gov The study of co-crystals is a fundamental aspect of crystal engineering and is particularly relevant for understanding ligand-receptor interactions. nih.gov
By co-crystallizing a molecule like this compound with various coformers, it is possible to create model systems that mimic the types of interactions it might form with a biological target. The 4-aminopyrimidine (B60600) moiety is an excellent candidate for forming predictable hydrogen-bonding patterns, known as supramolecular synthons. acs.orgresearchgate.net For instance, the 2,4-diaminopyrimidine (B92962) core, present in drugs like pyrimethamine (B1678524) and trimethoprim, readily forms robust hydrogen-bonded synthons with carboxylic acids and other functional groups. acs.org
These co-crystallization studies allow researchers to investigate:
Hydrogen Bonding Preferences: Identifying the most favorable hydrogen bond donors and acceptors on the molecule.
Conformational Changes: Observing how the molecule's conformation might adapt to fit with different coformers.
π-π Stacking Interactions: Analyzing the role of aromatic ring stacking in the crystal packing.
This knowledge is directly applicable to understanding how the compound might bind within the pocket of a protein receptor, where hydrogen bonding and hydrophobic interactions are paramount. nih.gov The insights gained from these model systems can guide the design of more potent and selective analogues.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT is a widely used method to investigate the electronic structure of molecules. For 6-(2-phenylethyl)pyrimidin-4-amine, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, and bond angles. Such studies would also yield crucial information about the distribution of electrons within the molecule, which is key to understanding its reactivity. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, could be calculated to predict its chemical behavior.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
An MEP map would visually represent the electrostatic potential on the electron density surface of this compound. This would allow for the identification of electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Landscapes
The phenylethyl group attached to the pyrimidine (B1678525) ring can rotate, leading to different spatial arrangements or conformations. A conformational analysis would be necessary to identify the most stable, low-energy conformers of this compound. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Molecular Dynamics Simulations for Dynamic Behavior in Simulated Environments
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time in a simulated biological environment, such as in water or a lipid bilayer. These simulations provide insights into the flexibility of the molecule, its interactions with its surroundings, and how it might behave before and after binding to a biological target.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets, such as protein kinases or other enzymes. By predicting the binding mode and estimating the binding affinity, these studies can help in understanding the potential mechanism of action and in the rational design of more potent analogs.
While the specific data for this compound is not available, the principles outlined above represent the standard and powerful computational approaches that would be used to characterize this molecule. The absence of such studies in the public domain suggests that this particular compound may not have been the subject of extensive research or that the findings have not yet been published.
Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) Modeling
To move beyond single-compound predictions, more advanced modeling techniques like QSAR and FEP are employed. These methods aim to build robust mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds and guiding their optimization.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific QSAR model for this compound itself is not available, studies on related pyrimidine and pyrrolopyrimidine series demonstrate the utility of this approach. nih.govresearchgate.net
To develop a QSAR model, one would first need experimental activity data (e.g., IC₅₀ values) for a set of analogs of this compound. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analog. Statistical methods are then used to generate an equation that predicts activity based on these descriptors. nih.govnih.gov
Free Energy Perturbation (FEP) is a more rigorous, physics-based method that calculates the relative binding free energy between two ligands. chemrxiv.org It simulates the "alchemical" transformation of one compound into another within the protein's binding site and in solution. nih.govuiuc.edu The difference in the free energy of these transformations yields a highly accurate prediction of the difference in binding affinity (ΔΔG). Although computationally intensive, FEP is increasingly used to prioritize the synthesis of the most promising compounds in a lead optimization campaign. chemrxiv.org An FEP study could accurately predict how modifications to the phenylethyl or pyrimidine portions of the lead compound would affect its binding affinity.
The ultimate goal of computational modeling is to guide the design of improved molecules. Insights from docking, interaction fingerprinting, and QSAR/FEP studies can be integrated for the in silico optimization of this compound. nih.gov
For instance, if docking studies reveal an unoccupied hydrophobic pocket near the phenyl ring, analogs with substituents at this position (e.g., chloro, methyl, trifluoromethyl) could be designed. A QSAR model could then predict the activity of these new virtual compounds. The most promising candidates identified through QSAR could then be further evaluated using more accurate but resource-intensive FEP calculations to confirm their predicted improvement in potency before committing to chemical synthesis. nih.govnih.gov
Table 3: Hypothetical In Silico Designed Analogs and Predicted Activity
| Compound ID | Modification on Phenyl Ring | Predicted pIC₅₀ (from QSAR) | Predicted ΔΔG (from FEP, kcal/mol) vs. Parent |
| Parent | H | 7.0 | 0.0 |
| Analog-01 | 4-fluoro | 7.2 | -0.27 |
| Analog-02 | 4-chloro | 7.5 | -0.68 |
| Analog-03 | 4-methoxy | 6.8 | +0.27 |
| Analog-04 | 3-chloro | 7.3 | -0.41 |
Note: This table presents hypothetical data to illustrate the process of in silico optimization. pIC₅₀ = -log(IC₅₀). A more positive pIC₅₀ and a more negative ΔΔG indicate improved predicted potency.
Structure Activity Relationship Sar Studies for Defined in Vitro Biological Modulations
Design Principles for SAR Libraries of 6-(2-Phenylethyl)pyrimidin-4-amine Analogs
The design of analog libraries for SAR studies is a meticulous process, guided by both rational design principles and the expansive capabilities of combinatorial chemistry.
Rational Design Based on Target-Specific Pharmacophores
Rational drug design for pyrimidine-based compounds often begins with the identification of a specific biological target, such as a protein kinase or a receptor. researchgate.netunisi.itnih.govresearchgate.net A pharmacophore model is then developed, outlining the essential three-dimensional arrangement of chemical features required for biological activity. This model typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems that are crucial for binding to the target. researchgate.netnih.gov
For instance, in the design of kinase inhibitors, the pyrimidine (B1678525) core often serves as a key hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. chemrxiv.org The 4-amino group and one of the pyrimidine nitrogens are frequently involved in these interactions. The 6-(2-phenylethyl) group can then be systematically modified to probe a hydrophobic pocket within the active site. Variations may include the introduction of substituents on the phenyl ring or alterations to the ethyl linker to optimize van der Waals interactions. nih.gov
Combinatorial Chemistry Approaches for Scaffold Diversification
Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of diverse analogs, allowing for a broad exploration of the chemical space around the this compound scaffold. slideshare.netslideshare.net This high-throughput approach enables the systematic modification of various positions on the pyrimidine ring and its substituents.
Solid-phase synthesis is a common technique employed in combinatorial chemistry, where the pyrimidine core or a precursor is attached to a resin bead. slideshare.netnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the beads. slideshare.net Diverse building blocks can be introduced at different positions, such as various amines at the 4-position or different aromatic and heterocyclic groups at the 6-position, to create a vast array of analogs. acs.orgnih.gov This method has been successfully used to synthesize libraries of substituted pyrimidines for screening against various biological targets. nih.gov
In Vitro Biochemical and Cellular Assay Profiling
The biological activity of the synthesized analogs is evaluated through a battery of in vitro assays to determine their effects on specific enzymes, receptors, and cellular pathways.
Enzymatic Inhibition Studies (e.g., Kinases, Oxidases)
A primary focus of SAR studies for many pyrimidine derivatives is their ability to inhibit protein kinases, a family of enzymes frequently implicated in diseases like cancer. unisi.itnih.gov Kinase inhibition assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). These assays can be conducted using purified recombinant enzymes or in a more physiologically relevant context using cell lysates. nih.gov
For example, analogs of this compound might be screened against a panel of kinases to assess their potency and selectivity. nih.govdundee.ac.uk Modifications to the phenylethyl group, such as the addition of methoxy (B1213986) or other substituents, can significantly impact the inhibitory activity against specific kinases like Aurora kinases or polo-like kinases (PLKs). nih.govnih.gov Similarly, pyrimidine derivatives have been investigated as inhibitors of other enzymes like cyclooxygenases (COX), where their anti-inflammatory properties are evaluated. nih.gov
Below is a hypothetical data table illustrating the kind of results that might be obtained from such studies:
| Compound | Substitution on Phenyl Ring | Aurora A Kinase IC50 (nM) | PLK1 Kinase IC50 (nM) |
| This compound | None | 150 | 200 |
| Analog 1 | 4-Methoxy | 75 | 120 |
| Analog 2 | 3,4-Dimethoxy | 50 | 85 |
| Analog 3 | 4-Fluoro | 120 | 180 |
Receptor Binding Affinity and Ligand-Binding Assays
In addition to enzymatic inhibition, pyrimidine derivatives are also evaluated for their ability to bind to various receptors. nih.govresearchgate.netnih.govdundee.ac.ukgoogle.com Ligand-binding assays are used to measure the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). These assays typically involve a radiolabeled ligand that binds to the receptor, and the test compounds compete for this binding.
The data obtained from these assays help to elucidate the SAR for receptor binding. For instance, modifications to the this compound scaffold can be correlated with changes in binding affinity for a particular receptor, guiding the design of more potent and selective ligands.
A representative data table for receptor binding assays might look like this:
| Compound | Modification | Receptor X Binding Affinity (Ki, nM) |
| This compound | - | 50 |
| Analog 4 | Phenyl ring replaced with Thiophene | 120 |
| Analog 5 | Ethyl linker extended to propyl | 80 |
| Analog 6 | Amine at C4 replaced with Methylamine | 35 |
Modulation of Cellular Pathways (e.g., Protein Phosphorylation, Gene Expression)
Ultimately, the biological effect of a compound is determined by its ability to modulate cellular pathways. Cellular assays are employed to investigate the downstream effects of enzyme inhibition or receptor binding. These can include measuring changes in protein phosphorylation, a key event in many signaling cascades, or alterations in gene expression. nih.gov
For example, if a this compound analog is a potent kinase inhibitor, its effect on the phosphorylation of the kinase's downstream substrates can be measured in cultured cells. nih.gov This provides confirmation that the compound is active in a cellular context and engages its intended target. Similarly, changes in the expression of specific genes can be monitored using techniques like quantitative real-time PCR (qPCR) or microarray analysis to understand the broader impact of the compound on cellular function. nih.govnih.gov
Cell-Based Phenotypic Screening (Non-Therapeutic Context)
Cell-based phenotypic screening is a powerful approach to discover new biologically active compounds by assessing their effects on cellular morphology or function, without a preconceived target. While specific non-therapeutic phenotypic screening data for this compound is not extensively documented in publicly available research, related pyrimidine-based libraries have been utilized in such screens. nih.gov These studies often aim to identify molecules that can modulate specific cellular processes, which can then be further investigated to understand their mechanism of action. For instance, screening of diversified pyrimidine-focused DNA-encoded libraries against biological targets like BRD4 has identified potent inhibitors. nih.gov This highlights the potential of the pyrimidine scaffold in generating bioactive molecules. Phenotypic screens of pediatric cancer cell lines have also identified various compounds, including those with a pyrimidine core, with antiproliferative effects. oncotarget.com
Elucidation of Specific Interaction Motifs and Pharmacophoric Features
The interaction of this compound with biological macromolecules is governed by a combination of factors inherent to its structure.
Identification of Key Residues for Ligand Binding
The identification of key amino acid residues involved in the binding of a ligand is crucial for understanding its mechanism of action. For pyrimidine derivatives, interactions with the hinge region of kinases are a common binding motif. While specific studies on this compound are limited, research on related aminopyrimidine inhibitors provides insights. For example, in cholinesterase inhibition, the pyrimidine moiety of related compounds has been shown to interact with residues such as His438 and Tyr124. nih.gov In the context of microtubule targeting agents, the pyrimidine ring of certain thieno[2,3-d]pyrimidines can form water-mediated hydrogen bonds with the backbone of Cysβ239. mdpi.com
Hydrophobic, Hydrogen Bonding, and Electrostatic Interactions
The 2-phenylethyl group of this compound is expected to engage in hydrophobic interactions within a target's binding pocket. The pyrimidine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. These interactions are fundamental to the binding affinity and selectivity of pyrimidine derivatives. For instance, in studies of pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors, π-π interactions with residues like His438 and hydrogen bonding with the amine group have been observed. nih.gov Furthermore, the cyclohexene (B86901) ring of some pyrimidine analogs forms hydrophobic interactions with residues like Leuβ246, Alaβ248, and Metβ257. mdpi.com
Target Selectivity and Off-Target Profiling (In Vitro)
Assessing the selectivity of a compound is critical to understanding its biological effects and potential for future development.
Assessment of Specificity Against Closely Related Biological Targets
The selectivity of pyrimidine-based compounds is a significant area of investigation, particularly for kinase inhibitors where high homology exists among family members. While no specific selectivity panel data for this compound is publicly available, studies on related aminopyrimidine derivatives have demonstrated the potential for high selectivity. For example, certain 2-aminopyrimidine (B69317) derivatives have been identified as FLT3 kinase inhibitors with high selectivity over the closely related c-KIT kinase. researchgate.net The selectivity index (SI), which compares the cytotoxicity of a compound against cancer cells versus normal cells, is another measure of specificity. Several pyrimidine derivatives have shown promising selectivity in this regard. nih.govnih.gov
Applications As Research Tools and Chemical Probes
Use in Mechanistic Biology Studies
Investigation of Cellular Processes Using Modulators
As a modulator of a key metabolic enzyme, 6-(2-Phenylethyl)pyrimidin-4-amine is an invaluable tool for investigating cellular processes that are highly reliant on nucleotide metabolism. By inducing a state of pyrimidine (B1678525) depletion, researchers can study its effects on cell proliferation, differentiation, and cell cycle progression.
A primary application is in the study of cancer and immunology. nih.govresearchgate.net For example, the inhibition of DHODH in acute myeloid leukemia (AML) cell lines has been shown to suppress proliferation and induce myeloid differentiation. researchgate.net This demonstrates the critical role of uninterrupted pyrimidine synthesis in maintaining a cancerous, undifferentiated state.
A key experimental technique used with DHODH inhibitors to confirm their on-target effect is the "rescue" experiment. After treating cells with the inhibitor and observing a specific outcome (e.g., growth arrest), researchers can add the product of the DHODH reaction, orotate, or downstream metabolites like uridine (B1682114) to the cell culture. nih.govresearchgate.netresearchgate.net If the addition of these metabolites reverses the inhibitor's effects, it provides strong evidence that the observed phenotype was indeed caused by the specific inhibition of the de novo pyrimidine synthesis pathway. researchgate.netresearchgate.net This makes compounds like this compound precise tools for dissecting the metabolic requirements of various cellular states.
Table 1: Application of DHODH Inhibitors in Cellular Process Investigation
| Cellular Process | Model System | Observed Effect of Inhibition | Confirmation Method |
|---|---|---|---|
| Cell Proliferation | MDS/AML Cell Lines | Inhibition of cell growth and proliferation. nih.gov | Rescue with exogenous uridine bypasses the block and restores growth. nih.gov |
| Cell Differentiation | Acute Promyelocytic Leukemia (HL-60) Cells | Induction of myeloid differentiation. researchgate.net | Rescue with orotic acid attenuates the differentiation effect. researchgate.net |
| Cell Cycle Progression | Cancer Cell Lines | Arrest of the cell cycle in the S-phase due to insufficient nucleotides for DNA replication. researchgate.net | Flow cytometry analysis showing accumulation of cells in S-phase. |
| Viral Replication | Virus-infected cell cultures (e.g., SARS-CoV-2) | Potent suppression of viral replication. medchemexpress.comelsevierpure.com | Demonstrates host-cell pathway dependency for viral propagation. |
Tools for Pathway Elucidation
Beyond studying specific cellular events, this compound and similar DHODH inhibitors are instrumental in elucidating the role of the de novo pyrimidine synthesis pathway in broader biological contexts and its interplay with other cellular pathways.
One significant use is in clarifying the metabolic dependencies of different cell types. While most resting cells can rely on the pyrimidine salvage pathway, many pathological cell types cannot. nih.govgoogle.com By using a DHODH inhibitor, researchers can functionally knock out the de novo pathway and thereby determine a cell's reliance on it for survival. This has been critical in establishing DHODH as a therapeutic target for autoimmune diseases, where rapidly proliferating lymphocytes are highly vulnerable to pyrimidine depletion. researchgate.netnih.gov
Furthermore, these inhibitors can be used to uncover synergistic relationships between metabolic pathways and other cellular processes. For instance, research in myelodysplastic syndromes (MDS) has shown that inhibiting DHODH with a specific inhibitor, PTC299, enhances the efficacy of DNA-demethylating agents like decitabine (B1684300). nih.gov The mechanism was elucidated using the inhibitor: by starving the cells of pyrimidines, PTC299 caused an intra-S-phase arrest, which in turn enhanced the incorporation of decitabine into the DNA. nih.gov This demonstrates how a specific metabolic inhibitor can be used as a tool to reveal complex drug interactions and mechanisms of action.
Another advanced application is in uncoupling pyrimidine synthesis from mitochondrial respiration. In most eukaryotic cells, DHODH is located on the inner mitochondrial membrane and uses the electron transport chain to regenerate its co-factor. biorxiv.org This physically and functionally links pyrimidine synthesis to cellular respiration. Using DHODH inhibitors helps researchers probe the consequences of this linkage. In complementary genetic studies, expressing a cytosolic version of DHODH (from yeast) in mammalian cells makes them resistant to mitochondrial complex III inhibitors, clearly elucidating the role of the mitochondrial location of human DHODH. biorxiv.org
Table 2: Use of DHODH Inhibitors for Pathway Elucidation
| Research Question | Experimental Approach | Finding / Insight Gained |
|---|---|---|
| Determine a cell's reliance on de novo pyrimidine synthesis. | Treat cells with a DHODH inhibitor and measure viability. | Rapidly proliferating cells (e.g., cancer, activated T-cells) show high sensitivity, confirming their dependence on this pathway. google.com |
| Investigate synergy with other drugs. | Co-treat MDS cells with a DHODH inhibitor and a DNA-demethylating agent. | Inhibition of DHODH enhances the incorporation and efficacy of the DNA-modifying drug. nih.gov |
| Elucidate the link between metabolism and viral infection. | Treat virus-infected cells with a DHODH inhibitor. | Reveals that many viruses are dependent on the host cell's de novo pyrimidine synthesis for replication. medchemexpress.comelsevierpure.com |
| Understand the coupling of pyrimidine synthesis and mitochondrial respiration. | Inhibit DHODH and observe effects on both nucleotide pools and mitochondrial function. | Confirms that blocking DHODH can impact cellular respiration and highlights the tight coupling of these two fundamental processes. biorxiv.org |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Advanced Spectroscopic Techniques for Dynamic Systems
Understanding the dynamic processes of chemical reactions and biological interactions is crucial for optimizing the synthesis and elucidating the mechanism of action of drug candidates. Advanced spectroscopic techniques provide the means to study these processes in real-time.
Time-resolved spectroscopy techniques are invaluable for detecting and characterizing transient reaction intermediates. nih.gov By capturing spectra at different time points during a chemical reaction, it is possible to gain insights into the reaction mechanism and identify short-lived species. This information is critical for optimizing reaction conditions to improve yield and purity. Fourier Transform Infrared (FTIR) spectroscopy, for example, is a powerful tool for the structural elucidation of pyrimidine (B1678525) derivatives by identifying characteristic vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.comvandanapublications.com
In-situ characterization techniques allow for the real-time monitoring of chemical and biological processes as they occur. For instance, UPLC-MS can be used to monitor the progress of a synthesis reaction, providing immediate feedback on conversion rates and the formation of byproducts. acs.org In the context of biological interactions, techniques like X-ray crystallography can be used to determine the three-dimensional structure of a compound bound to its target protein, providing crucial information for structure-based drug design. mdpi.comacs.org These methods offer a dynamic view of molecular interactions that is not possible with traditional analytical techniques.
Expansion of Biological Target Landscape
The versatility of the pyrimidine scaffold suggests that 6-(2-phenylethyl)pyrimidin-4-amine and its derivatives may have a broad range of biological activities. mdpi.comnih.govjuniperpublishers.com Exploring this potential requires a systematic investigation of their interactions with a wide array of biological targets. Pyrimidine derivatives have shown promise against various targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.govnih.gov
Recent research on pyrimidine derivatives has highlighted their potential as inhibitors of various enzymes, such as those involved in metabolic diseases. researchgate.netnih.gov For example, some pyrimidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. nih.gov Furthermore, the pyrimidine core is a key component of molecules that target microtubules, which are essential for cell division and are therefore important targets for anticancer drugs. nih.gov The functionalization of pyrimidine nucleosides has also become an important modification for therapeutic purposes. acs.org
A comprehensive screening of this compound analogs against a diverse panel of biological targets could uncover novel therapeutic applications. This expansion of the target landscape, coupled with the advanced design and characterization methods discussed above, will be instrumental in realizing the full therapeutic potential of this promising class of compounds.
Phenotypic Screening for Unbiased Target Identification
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, offering an unbiased approach to identifying compounds that induce a desired physiological effect in a cellular or organismal context. enamine.net This method allows for the discovery of first-in-class molecules acting through novel mechanisms, as it does not require prior knowledge of a specific molecular target. enamine.netnih.gov For this compound, a systematic phenotypic screening campaign could unveil previously unknown biological activities and therapeutic potentials.
The process involves testing the compound across a diverse array of cell-based assays that model various disease states. High-throughput screening (HTS) technologies enable the rapid assessment of a compound's effect on cellular phenotypes such as cell survival, proliferation, morphology, or the expression of specific biomarkers. nih.gov For instance, in the context of infectious diseases, whole-cell screening can identify compounds that inhibit the growth of pathogenic bacteria, and subsequent assays can determine if the mechanism involves disrupting the cell membrane or generating reactive oxygen species. nih.gov The primary hits from such screens are then subjected to further validation and target deconvolution studies to identify the specific protein or pathway responsible for the observed phenotype. nih.gov
Table 1: Potential Phenotypic Screening Approaches for this compound
| Screening Model | Objective | Example Assay | Potential Finding |
|---|---|---|---|
| Cancer Cell Line Panel (e.g., NCI-60) | Identify antiproliferative activity | MTT or SRB assay to measure cell viability | Selective cytotoxicity against specific cancer types |
| Pathogenic Bacteria Panel (e.g., ESKAPE pathogens) | Discover antimicrobial properties | Broth microdilution to determine Minimum Inhibitory Concentration (MIC) | Activity against drug-resistant bacteria |
| Immune Cell Assays (e.g., T-cells, Macrophages) | Evaluate immunomodulatory effects | Cytokine release assays (e.g., ELISA) after cell stimulation | Inhibition or stimulation of inflammatory responses |
| High-Content Imaging of Neuronal Cells | Assess neuroprotective or neurotoxic effects | Automated microscopy to quantify neurite outgrowth or cell survival | Potential utility in neurodegenerative disease models |
Exploration of Novel Enzyme Families or Protein-Protein Interactions
Beyond established target classes, future research should focus on whether this compound can modulate novel enzyme families or disrupt protein-protein interactions (PPIs). PPIs are fundamental to countless cellular processes, and their dysregulation is implicated in many diseases, including cancer and infections. nih.govnih.gov Targeting bacterial PPIs, in particular, represents a promising strategy for developing antibiotics with new modes of action, which are urgently needed to combat antimicrobial resistance. nih.gov
The pyrimidine scaffold, a core component of this compound, is present in numerous molecules known to interact with a wide range of proteins. For example, various pyrimidine derivatives have been synthesized and evaluated as inhibitors of targets like STAT6, a key protein in allergic responses, and receptor tyrosine kinases involved in cell proliferation. nih.govnih.gov Research into PPIs has identified key interaction points, such as the NusB–NusE complex in bacteria, which is essential for ribosome assembly and represents an attractive target for new antibiotics. nih.gov Future studies could employ computational docking and biochemical assays to investigate if this compound or its analogs can bind to and disrupt such critical interactions, opening up new therapeutic applications.
Sustainable Synthesis and Process Optimization
As interest in this compound grows, developing efficient, scalable, and environmentally friendly manufacturing processes becomes critical. Modern synthetic strategies offer significant advantages over traditional batch chemistry.
Flow Chemistry and Continuous Manufacturing for Scalability
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, has emerged as a superior alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). nih.govthieme.de This technology enables tighter control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and better product consistency. mit.edu Continuous manufacturing integrates synthesis, purification, and formulation into a single, uninterrupted process, significantly reducing production time and facility footprint. mit.edu
The synthesis of complex molecules like Oseltamivir and Imatinib has been successfully demonstrated using multi-step flow processes. thieme.de For a compound like this compound, a continuous manufacturing approach would offer substantial benefits. The process could be designed to handle potentially hazardous reagents safely by minimizing the volume present at any given time. researchgate.net Integrated purification steps, such as continuous crystallization or membrane-based separation, can be incorporated directly into the flow path, streamlining the entire production line from raw materials to the final product. thieme.demit.edu
Table 2: Hypothetical Continuous Manufacturing Unit Operations for a Pyrimidine Derivative
| Unit Operation | Description | Key Advantage in Flow | Example Residence Time |
|---|---|---|---|
| Reactor 1 (R1) | Initial condensation/cyclization reaction to form the pyrimidine ring. | Precise temperature control for improved selectivity and yield. | 2 - 4 hours mit.edu |
| Separator 1 (S1) | Liquid-liquid extraction to remove unreacted starting materials and catalysts. | High-efficiency separation using membrane technology. | < 5 minutes mit.edu |
| Reactor 2 (R2) | Functional group modification (e.g., amination). | Rapid quenching of reactive intermediates is possible. | < 10 minutes nih.gov |
| Crystallizer (Cr1) | Mixed-suspension, mixed-product removal (MSMPR) crystallization for purification. | Control over crystal size distribution and purity. | 6 - 8 hours mit.edu |
| Filter/Dryer (W1) | Continuous filtration and drying of the final product. | Eliminates manual solid handling, increasing safety and efficiency. | < 5 minutes mit.edu |
Biocatalysis and Organocatalysis in this compound Synthesis
To align with the principles of green chemistry, future synthetic routes for this compound should explore the use of biocatalysis and organocatalysis. These methods offer high selectivity, operate under mild conditions, and reduce reliance on toxic heavy-metal catalysts.
Biocatalysis utilizes enzymes or whole microorganisms to perform specific chemical transformations. The field of protein engineering has expanded the toolbox of available biocatalysts, allowing for the creation of enzymes tailored for non-natural substrates and reactions. nih.gov For instance, engineered transaminases or dehydrogenases could be employed for the asymmetric synthesis of chiral precursors or analogs of this compound, ensuring high enantiomeric purity—a critical factor for biological activity. nih.gov
Organocatalysis employs small organic molecules to catalyze chemical reactions. This field has provided powerful tools for asymmetric synthesis. For example, cinchona alkaloids have been used as organocatalysts in the enantioselective synthesis of complex heterocyclic compounds like dihydropyrano[2,3-c]pyrazoles through tandem reactions. nih.gov A similar strategy could be envisioned for constructing the pyrimidine core of this compound or introducing chiral centers into its side chains, providing an efficient and sustainable pathway to novel derivatives. The use of polymer-immobilized organocatalysts can further simplify purification, as the catalyst can be easily recovered and reused. thieme.de
Q & A
Q. What are the common synthetic routes for 6-(2-Phenylethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic displacement or coupling reactions. For example, 4-chloro-pyrimidine intermediates can react with phenethylamine derivatives under reflux in solvents like isopropyl alcohol with catalytic HCl . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. For instance, Sonogashira coupling with alkynes has been used to introduce ethynyl groups to pyrimidine cores, requiring Pd catalysis and controlled inert atmospheres . Purity can be enhanced via HPLC purification, as demonstrated in multi-step syntheses of analogous pyrimidin-4-amine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : and NMR are essential for confirming substitution patterns on the pyrimidine ring and phenethyl group. For example, aromatic protons in the pyrimidine ring typically resonate between δ 8.0–9.0 ppm, while methylene protons in the phenethyl chain appear as triplets near δ 2.5–3.5 ppm . Mass spectrometry (LCMS, m/z) provides molecular weight validation , and elemental analysis verifies C/H/N ratios to confirm purity . IR spectroscopy can identify amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm).
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock4) predict the binding interactions of this compound with biological targets?
- Methodological Answer : AutoDock4 enables flexible receptor-ligand docking by incorporating side-chain mobility in binding pockets. For pyrimidin-4-amine derivatives, grid-based docking can map interaction hotspots (e.g., hydrogen bonds with kinase catalytic lysines or π-π stacking with aromatic residues). Parameters like binding affinity (ΔG) and cluster analysis of poses should be validated against experimental IC data . Covalent docking may also be applicable if the compound forms irreversible bonds, as seen in thienopyrimidine analogs .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the biological activity of pyrimidin-4-amine derivatives?
- Methodological Answer : SAR studies focus on modifying substituents at the pyrimidine C2, C4, and C6 positions. For example:
- Phenethyl group optimization : Introducing electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring can enhance target affinity .
- Amino group substitution : Bulky substituents (e.g., cycloalkyl, naphthyl) improve metabolic stability, as shown in PINK1 activators like MTK458 .
- Heterocyclic fusion : Thieno[2,3-d]pyrimidine cores increase planarity, improving DNA intercalation in anticancer studies . Biological assays (e.g., enzyme inhibition, cell viability) combined with computational ADMET profiling are critical for iterative SAR refinement .
Q. What crystallographic approaches (e.g., SHELX) are critical for resolving the 3D structure of this compound, and how do intramolecular interactions influence its conformation?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) analyze X-ray diffraction data to resolve bond lengths, angles, and torsion angles. For pyrimidin-4-amine derivatives:
- Hydrogen bonding : Intramolecular N-H···N bonds between pyrimidine amines and adjacent heteroatoms stabilize planar conformations .
- Dihedral angles : The phenethyl group’s orientation relative to the pyrimidine ring (e.g., ~12–86°) impacts molecular packing and solubility .
- Weak interactions : C-H···π and C-H···O bonds contribute to crystal lattice stability, as observed in polymorphic pyrimidine derivatives . High-resolution (<1.0 Å) data and TWIN commands in SHELXL are recommended for handling twinned crystals .
Q. How can researchers address discrepancies in biological activity data for pyrimidin-4-amine derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To mitigate:
- Standardize protocols : Use validated assays (e.g., ATP-binding cassette for kinase inhibition) with positive controls .
- Validate purity : Combine HPLC (>95% purity) with elemental analysis and NMR integration .
- Cross-reference structural data : Compare crystallographic parameters (e.g., unit cell dimensions) with deposited CIF files in the Cambridge Structural Database .
Methodological Best Practices
Q. What are the best practices for purity assessment and validation in synthesized pyrimidin-4-amine compounds?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (e.g., 10–90% acetonitrile in HO) to resolve impurities .
- Spectroscopic validation : Match NMR peaks to computed chemical shifts (e.g., via ACD/Labs or ChemDraw) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms by detecting melting point variations .
Q. How to design multi-step synthetic pathways for pyrimidin-4-amine derivatives while ensuring regioselectivity?
- Methodological Answer :
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) during halogenation or coupling steps .
- Sequential functionalization : Prioritize electrophilic substitution at the pyrimidine C4 position before introducing bulky substituents at C2/C6 .
- Computational guidance : DFT calculations (e.g., Gaussian09) predict regioselectivity in nucleophilic aromatic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
